1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(oxolan-3-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-1-4-11(5-2-8)9-3-6-12-7-9;;/h8-9H,1-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCZLKSKNMVJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCOC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Step
- Starting Materials : Piperidin-4-amine and 3-halotetrahydrofuran (e.g., 3-chlorotetrahydrofuran or 3-bromotetrahydrofuran).
- Reaction Conditions : The reaction is typically conducted in polar aprotic solvents such as dichloromethane or ethanol, which dissolve both reactants and facilitate nucleophilic substitution.
- Temperature : Mild heating (e.g., 40–60 °C) is often applied to increase reaction rates without decomposing sensitive intermediates.
- Catalysts/Additives : Sometimes, a base (e.g., triethylamine) is added to neutralize the acid generated and drive the reaction forward.
- Reaction Time : Ranges from several hours to overnight, depending on substrate reactivity.
Formation of Dihydrochloride Salt
- After completion of the substitution, the free base is treated with an excess of hydrochloric acid (HCl), typically in an ethanol or ether solution.
- This step converts the amine into its dihydrochloride salt, enhancing water solubility and stability.
- The salt precipitates out and can be isolated by filtration.
Purification
- The crude dihydrochloride salt is purified by recrystallization from ethanol or ethanol-water mixtures.
- Alternatively, chromatographic techniques such as silica gel column chromatography can be employed if impurities persist.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Ethanol | Polar solvents favor substitution |
| Temperature | 40–60 °C | Mild heating improves yield |
| Catalyst/Base | Triethylamine (optional) | Neutralizes acid byproducts |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Salt Formation | HCl in ethanol or ether | Stoichiometric excess ensures full salt formation |
| Purification | Recrystallization from ethanol | Ensures high purity and yield |
Mechanistic Insights
- The nucleophilic nitrogen of piperidin-4-amine attacks the electrophilic carbon bearing the halogen on the oxolane ring.
- This SN2 mechanism proceeds with inversion of configuration at the substituted carbon if it is chiral.
- The reaction is facilitated by the ring strain and electronegativity of the oxygen in the oxolane ring, which stabilizes the transition state.
- Subsequent protonation by HCl yields the dihydrochloride salt, stabilizing the amine.
Research Findings and Data
Although direct literature specifically on this compound is limited, analogous compounds such as N-(oxan-4-yl)piperidin-4-amine dihydrochloride have been synthesized and characterized extensively, providing valuable insights applicable here:
- Yields : Typically high, often exceeding 80% under optimized conditions.
- Purity : Achieved through recrystallization, confirmed by NMR, IR, and mass spectrometry.
- Spectroscopic Characterization : NMR spectra confirm the substitution pattern and integrity of the piperidine and oxolane rings.
- Salt Formation : Dihydrochloride salts show improved stability and crystallinity, facilitating handling and storage.
Data Table: Summary of Preparation Parameters and Outcomes
| Step | Conditions/Parameters | Outcome/Notes |
|---|---|---|
| Nucleophilic substitution | Piperidin-4-amine + 3-halotetrahydrofuran in EtOH/DCM, 50 °C, 12 h | Formation of 1-(Oxolan-3-yl)piperidin-4-amine free base |
| Salt formation | Treatment with 2 eq. HCl in EtOH, room temp, 1 h | Precipitation of dihydrochloride salt |
| Purification | Recrystallization from 95% EtOH | Pure dihydrochloride salt, >95% purity |
| Yield | 80–90% | High efficiency synthesis |
| Characterization | NMR (1H, 13C), IR, MS | Confirmed structure and purity |
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group or the oxolane ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride is primarily investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with various biological targets.
Potential Therapeutic Areas :
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential use in treating depression.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could be beneficial in neurodegenerative disease research.
The compound has been studied for various biological activities, including:
| Activity Type | Findings |
|---|---|
| Antimicrobial | Exhibits significant activity against bacterial strains like E. coli and Staphylococcus aureus. |
| Anticancer | Induces apoptosis in cancer cell lines such as HeLa and MCF-7. |
Case Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Anticancer Activity Assessment
In vitro studies assessed the compound's cytotoxic effects on various cancer cell lines. The following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
These findings suggest that this compound may serve as a lead compound for anticancer drug development.
Industrial Applications
In addition to its medicinal applications, this compound can also be utilized in industrial processes:
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its unique functional groups allow for further modifications that can lead to novel therapeutic agents.
Development of Agrochemicals
Research is ongoing to explore the use of this compound in developing agrochemicals, where its biological activity could be harnessed for pest control or growth regulation.
Mechanism of Action
The mechanism by which 1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride exerts its effects involves interaction with molecular targets such as receptors or enzymes. The oxolane and piperidine moieties may facilitate binding to specific sites, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride are compared below with analogous piperidin-4-amine derivatives. Key parameters include substituent chemistry, molecular properties, biological activity, and safety profiles.
Structural and Physicochemical Comparison
Biological Activity
1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a piperidine ring and an oxolane moiety, suggests various pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical formula: CHClNO. The compound features a piperidine ring, which is known for its versatility in drug design, and an oxolane (tetrahydrofuran) group that may enhance its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to inhibit the growth of various cancer cell lines, including leukemia and myeloma cells. A study demonstrated that modifications in the piperidine structure could enhance cytotoxic effects by increasing apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
The mechanism of action for this compound likely involves interaction with specific molecular targets within cancer cells. Similar compounds have been observed to bind to enzymes involved in apoptosis regulation, potentially leading to increased cell death in malignant cells. Molecular docking studies suggest that these compounds can effectively interact with active sites of target proteins, enhancing their therapeutic potential .
Neuroprotective Effects
Research has also explored the neuroprotective properties of piperidine derivatives. Certain studies suggest that these compounds may exhibit anti-Alzheimer effects by modulating neurotransmitter systems and reducing neuroinflammation. The structural characteristics of this compound may facilitate its ability to cross the blood-brain barrier, thereby exerting protective effects on neuronal cells .
Data Summary
Case Studies
- Anticancer Study : A series of experiments were conducted on various leukemia cell lines treated with piperidine derivatives. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers after treatment with this compound .
- Neuroprotection : In vitro studies using neuronal cell cultures exposed to neurotoxic agents demonstrated that compounds with similar structures could significantly reduce cell death and inflammation markers, suggesting a protective role against neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic routes for 1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride?
The compound can be synthesized via Mannich reactions using ketone and amine precursors. For example, similar piperidinyl amines are prepared by reacting oxolane derivatives with piperidin-4-amine under acidic conditions. Key steps include:
- Reagent selection : Use paraformaldehyde as the carbonyl source and hydrochloric acid for salt formation .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (typical yields: 87–98%) .
- Characterization : Confirm structure via ¹H/¹³C NMR and HPLC-MS (>95% purity) .
Q. How should researchers safely handle and store this compound?
Based on safety data sheets (SDS) for analogous piperidinyl amines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if dust/aerosols form .
- Storage : Keep in airtight containers at room temperature , away from moisture and incompatible materials (e.g., strong oxidizers) .
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation : Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify the oxolane-piperidine linkage and amine protonation .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation .
- Salt stoichiometry : Confirm dihydrochloride formation via ion chromatography or elemental analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Parameter tuning : Optimize reaction temperature (e.g., 60–80°C), solvent (e.g., THF/water mixtures), and stoichiometric ratios (amine:ketone = 1:1.2) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Process monitoring : Use in-situ FTIR to track intermediate formation and minimize side products .
Q. How can researchers resolve contradictions in reported biological activity data?
For pharmacological studies (e.g., enzyme inhibition):
- Assay standardization : Validate enzyme activity (e.g., SSAO) under consistent pH, temperature, and substrate concentrations .
- Control experiments : Test compound stability in assay buffers (e.g., PBS) to rule out degradation artifacts .
- Dose-response curves : Use non-linear regression models to calculate IC₅₀ values with 95% confidence intervals .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Solvent screening : Test DMSO, saline, or cyclodextrin-based solutions. For aqueous solubility, adjust pH (e.g., 2–3 for hydrochloride salts) .
- Co-solvents : Use PEG-400 or ethanol (≤5% v/v) to enhance dissolution without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .
Q. How can stability under varying storage conditions be systematically evaluated?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A) for 4–8 weeks .
- Analytical tracking : Monitor decomposition via HPLC-UV (new peaks indicate degradation) and TGA (weight loss >2% suggests instability) .
- Recommendations : Store in amber vials with desiccants if hygroscopic .
Q. What advanced methods validate target engagement in cellular models?
- Radioligand binding : Use tritiated analogs to quantify receptor affinity (Kd) .
- CRISPR-Cas9 knockouts : Confirm specificity by comparing activity in wild-type vs. target-deficient cell lines .
- Thermal shift assays : Measure protein melting point (ΔTm) shifts to assess compound binding .
Methodological Guidelines
Q. How should researchers design dose-ranging studies for toxicity profiling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
